molecular formula C13H13ClN2O3 B7732123 2-chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 757192-67-9

2-chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B7732123
CAS No.: 757192-67-9
M. Wt: 280.70 g/mol
InChI Key: GLDJSVHDOXCYPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

EN106 is synthesized through a series of chemical reactions involving the formation of covalent bonds with cysteine residues. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure . The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of EN106 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

EN106 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of EN106, while reduction can produce reduced derivatives .

Scientific Research Applications

EN106 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool for studying protein degradation and covalent ligand interactions.

    Biology: Helps in understanding the role of FEM1B and FNIP1 in cellular processes and stress responses.

    Medicine: Potential therapeutic applications in targeted protein degradation and treatment of diseases related to protein dysfunction.

    Industry: Utilized in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness of EN106

EN106 is unique due to its ability to target a natural E3 ligase-substrate binding site, specifically FEM1B. This specificity allows for precise protein degradation, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-9-13(17)16(5-1-4-15)10-2-3-11-12(8-10)19-7-6-18-11/h2-3,8H,1,5-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDJSVHDOXCYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N(CCC#N)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152090
Record name 2-Chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757192-67-9
Record name 2-Chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=757192-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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